6-Methoxybenzo[d]isoxazole
Overview
Description
6-Methoxybenzo[d]isoxazole is a chemical compound with the molecular formula C8H7NO2 . It is a derivative of isoxazole, a five-membered heterocyclic moiety commonly found in many commercially available drugs .
Molecular Structure Analysis
The molecular weight of 6-Methoxybenzo[d]isoxazole is 165.15 . The structure of isoxazole derivatives is significant to medicinal chemists as they provide the ability to expand the available drug-like chemical space, which bind to the biological targets based on their chemical diversity .Chemical Reactions Analysis
The synthesis of isoxazole began with the formation of the N-oxide intermediate C through intermediate B . Isoxazoline C was deprotonated in the presence of Et 2 NH and produced two different types of intermediates E and D, while the formation of E depends on the Ar group .Scientific Research Applications
Drug Discovery
Isoxazoles are used as a crucial moiety in drug discovery research due to their diverse biological activities such as anticancer, HDAC inhibitors, antioxidant, antibacterial, and antimicrobial activity .
Cancer Treatment
Isoxazoles have been identified as an attractive target for cancer treatment due to their role in the regulation of gene transcription .
Anticonvulsant Activities
Isoxazoles have been evaluated for their anticonvulsant activities through various tests such as the MES test .
Mechanism of Action
Target of Action
6-Methoxybenzo[d]isoxazole and its derivatives have been found to exhibit anti-cancer activity against various cancer cell lines . The primary target of these compounds is the p53 protein , a crucial regulator of the cell cycle and apoptosis .
Mode of Action
The compound interacts with its target, the p53 protein, leading to its activation . This activation results in changes in the levels of key mitochondrial proteins such as Bcl-2 and Bax . The balance between these proteins is altered, which triggers apoptosis, the process of programmed cell death .
Biochemical Pathways
The activation of p53 by 6-Methoxybenzo[d]isoxazole affects the mitochondrial-dependent pathways . This leads to the regulation of the cell cycle and apoptosis. Specifically, the compound has been found to induce G2/M cell cycle arrest . This means that the cells are prevented from dividing, which can help to stop the growth of cancer cells.
Result of Action
The result of the action of 6-Methoxybenzo[d]isoxazole is the induction of apoptosis in cancer cells . This is achieved through the activation of p53, which leads to changes in the levels of key mitochondrial proteins and ultimately triggers cell death . The compound has been found to be particularly effective against the Colo205 cancer cell line .
Safety and Hazards
Future Directions
Isoxazole derivatives continue to attract the attention of researchers due to their synthetic availability, special chemical and biological properties, and widespread practical use . The main directions and recent trends in the synthesis of isoxazoles include the development of robust synthetic methods for the generation of a diverse collection of heterocyclic molecules to accelerate the drug discovery programme .
properties
IUPAC Name |
6-methoxy-1,2-benzoxazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO2/c1-10-7-3-2-6-5-9-11-8(6)4-7/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POTFXHBOYWNKII-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C=NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60613170 | |
Record name | 6-Methoxy-1,2-benzoxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60613170 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methoxybenzo[d]isoxazole | |
CAS RN |
39835-05-7 | |
Record name | 6-Methoxy-1,2-benzoxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60613170 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.